2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a member of the pyrrolo[3,2-d]pyrimidine class of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This formula indicates the presence of a thioamide group and a pyrrolo-pyrimidine core, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. In vitro studies have shown that such compounds can inhibit cell proliferation in human breast cancer (MCF-7) and colon cancer (Caco-2) cell lines by affecting key signaling pathways involved in cell survival and proliferation .
- Case Study : A study evaluating the effects of similar pyrrolo[3,2-d]pyrimidine derivatives reported a significant reduction in tumor size in xenograft models when treated with these compounds. The study indicated that the compound's efficacy was dose-dependent and correlated with its ability to induce cell cycle arrest at the G1 phase .
Anti-inflammatory Activity
In addition to anticancer properties, compounds within this class have been investigated for their anti-inflammatory effects.
- Cytokine Modulation : Research has shown that these compounds can reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential therapeutic application for inflammatory diseases .
- Case Study : A specific derivative was tested in animal models for its ability to alleviate symptoms of rheumatoid arthritis. The results indicated a marked decrease in joint swelling and pain scores compared to controls, highlighting the compound's potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of pyrrolo[3,2-d]pyrimidine derivatives have also been explored.
- Spectrum of Activity : Preliminary studies suggest that these compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
- Case Study : In vitro tests against Staphylococcus aureus and Escherichia coli showed significant inhibition zones, indicating effective antimicrobial action at certain concentrations .
Data Summary
Biological Activity | Mechanism | Target Cell Lines | Case Study Findings |
---|---|---|---|
Anticancer | Induces apoptosis via caspase activation | MCF-7, Caco-2 | Reduced tumor size in xenograft models |
Anti-inflammatory | Modulates cytokine release | Macrophages | Decreased joint swelling in arthritis models |
Antimicrobial | Disrupts cell membranes | Staphylococcus aureus, E. coli | Significant inhibition zones observed |
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-2-3-14-28-23(30)22-21(19(15-25-22)17-10-6-4-7-11-17)27-24(28)31-16-20(29)26-18-12-8-5-9-13-18/h4-13,15,25H,2-3,14,16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBVXADWCPMFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.